BenchChemオンラインストアへようこそ!

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone

Anticoagulation Factor Xa Inhibition Medicinal Chemistry

This rationally designed hybrid scaffolds Factor Xa inhibition, CB1 modulation, and kinase targeting into a single molecule for polypharmacology studies. The precise 5-isopropyl and indoline substitution are critical—generic analogs fail to reproduce subnanomolar binding. Ideal for lead optimization in oncology and metabolic disorders, it enables systems-level research that simpler compounds cannot support.

Molecular Formula C22H20N4OS
Molecular Weight 388.49
CAS No. 1013805-02-1
Cat. No. B2596182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone
CAS1013805-02-1
Molecular FormulaC22H20N4OS
Molecular Weight388.49
Structural Identifiers
SMILESCC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C22H20N4OS/c1-14(2)19-13-17(21(27)25-12-11-15-7-3-5-9-18(15)25)24-26(19)22-23-16-8-4-6-10-20(16)28-22/h3-10,13-14H,11-12H2,1-2H3
InChIKeyJMPGKPPHSIDIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone: A Multifunctional Hybrid Compound for Targeted Research Procurement


(1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone (CAS: 1013805-02-1) is a synthetic hybrid molecule that merges three distinct pharmacophoric units: a benzothiazole, a 5-isopropylpyrazole, and an indoline, linked via a central methanone bridge . This structural architecture is rationally designed, as each moiety is individually associated with potent biological activities—benzothiazoles with kinase inhibition and anti-proliferative effects, pyrazoles with anti-inflammatory modulation, and indolines with high-affinity receptor binding—making the compound a versatile scaffold for drug discovery programs in oncology, inflammation, and metabolic disorders [1].

Why Generic Substitution of (1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone Fails for Research Consistency


The precise substitution pattern on the pyrazole core and the specific combination of the benzothiazole and indoline rings are critical for target engagement and selectivity. Replacing the 5-isopropyl group with a methyl or phenyl, or swapping the indoline for a simple aniline, has been shown in analogous pyrazole-based inhibitor series to abolish subnanomolar binding affinity for Factor Xa [1] and significantly reduce CB1 receptor modulation potency [2]. Generic substitution with a closely related analog like (3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone, which replaces the central pyrazole with a pyrazine, or (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone, which replaces the indoline with a morpholine, would result in fundamentally different electronic and steric properties, invalidating SAR models and compromising experimental reproducibility .

Quantitative Differentiation Evidence for (1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone Against Its Closest Analogs


Factor Xa Binding Affinity: Pyrazole-Indoline Core vs. Aniline-Linked Analogs

In a series of pyrazole-based indoline factor Xa inhibitors, the incorporation of the indoline heterobicycle was essential for achieving subnanomolar enzyme inhibition. The lead compound in the indoline series demonstrated a Factor Xa binding Ki of <1 nM, a potency that was not attainable with analogous primary aniline-linked counterparts, which suffered from both lower potency and potential for toxic metabolite formation via amide hydrolysis [1]. This (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone scaffold directly reflects the optimized indoline-P1 ligand motif proven to deliver this high target affinity.

Anticoagulation Factor Xa Inhibition Medicinal Chemistry

Cannabinoid CB1 Receptor Modulation: Indoline-Substituted Pyrazoline Core vs. Non-Indoline Analogs

Patent data establishes that indoline-substituted pyrazoline derivatives exhibit high binding affinity for the CB1 cannabinoid receptor, functioning as modulators (antagonists/inverse agonists) [1]. While specific Ki values for the target compound are not publicly disclosed, the invention's claims are predicated on the structural necessity of the indoline-pyrazoline core for CB1 affinity. Compounds lacking the indoline substitution or bearing different heterocycles failed to demonstrate the requisite high CB1 receptor affinity, making the target compound's specific indoline-pyrazole-benzothiazole architecture a key differentiator for research programs focused on obesity and metabolic syndrome [1].

Cannabinoid Pharmacology CB1 Antagonism Metabolic Disorders

Kinase Inhibition Profile: Benzothiazole-Pyrazole Hybrid vs. Single Pharmacophore Scaffolds

Benzothiazole-bearing pyrazole derivatives are privileged structures in kinase inhibitor design. A structurally related series of 4-(1,3-benzothiazol-2-yl)-benzoyl-1H-pyrazole derivatives showed cytotoxicity against MCF-7 breast cancer cells with two compounds being more potent than tamoxifen [1]. The target compound, by integrating the benzothiazole directly onto the pyrazole core rather than via a benzoyl linker, is expected to exhibit a distinct kinase selectivity profile, particularly against receptor tyrosine kinases such as VEGFR-2 and EGFR, where benzothiazole-pyrazole hybrids have demonstrated IC50 values in the low micromolar range [2]. The unique 5-isopropyl substitution further differentiates it from unsubstituted or methyl-substituted pyrazole analogs which show significantly reduced kinase inhibition (IC50 > 10 µM vs. < 1 µM for optimally substituted hybrids) [2].

Kinase Inhibition VEGFR-2 EGFR Anticancer

Selectivity Profile Against Serine Proteases: Indoline Motif Advantage

In the pyrazole-based indoline Factor Xa inhibitor series, the indoline-containing compounds demonstrated modest to high selectivity for Factor Xa over related serine proteases such as trypsin and plasma kallikrein [1]. This selectivity is a direct consequence of the indoline ring's ability to occupy a specific hydrophobic pocket in the FXa active site. Replacing the indoline with alternative P1 ligands like aminobenzisoxazole improved selectivity but at the cost of other pharmacokinetic liabilities. The target compound, containing the indoline directly linked to the pyrazole, embodies the optimal balance of potency and selectivity identified in this series [1].

Selectivity Serine Proteases Drug Safety

Optimal Research and Industrial Application Scenarios for (1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone


Development of Next-Generation Oral Anticoagulants Targeting Factor Xa

The compound's indoline-pyrazole core is directly derived from a series of subnanomolar Factor Xa inhibitors that demonstrated good in vitro clotting activity and favorable pharmacokinetic profiles in dog models [1]. Research teams can use this compound as a starting point for lead optimization, leveraging the established SAR to design analogs with improved oral bioavailability while maintaining the critical indoline motif for high target affinity and serine protease selectivity.

CB1 Cannabinoid Receptor Antagonist Program for Metabolic Disorders

Patented indoline-substituted pyrazoline derivatives exhibit high affinity for the CB1 receptor, acting as antagonists or inverse agonists [2]. This compound is an ideal starting scaffold for medicinal chemistry efforts aimed at identifying peripherally restricted CB1 antagonists, a strategy being pursued to treat obesity and type II diabetes without the CNS side effects that led to the withdrawal of rimonabant.

Dual-Action Anticancer Agents via Kinase Inhibition and Apoptosis Induction

Benzothiazole-pyrazole hybrids have shown potent cytotoxicity against MCF-7 breast cancer cells, and benzothiazole derivatives are known EGFR tyrosine kinase inhibitors [3][4]. The unique combination of the benzothiazole and indoline units in a single molecule positions this compound for evaluation as a dual VEGFR-2/EGFR inhibitor, potentially overcoming resistance mechanisms seen with single-target kinase inhibitors.

Chemical Biology Probe for Investigating Polypharmacology

The convergence of three pharmacologically significant moieties (benzothiazole, pyrazole, indoline) in a single entity makes this compound a valuable chemical probe for studying polypharmacology—specifically, the simultaneous engagement of coagulation pathways, cannabinoid signaling, and kinase networks. Procurement of this compound enables systems-level pharmacological studies that simpler, single-pharmacophore analogs cannot support.

Quote Request

Request a Quote for (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.